REACTION_CXSMILES
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[Cl:1][C:2]1[CH:10]=[C:9]([Cl:11])[C:8]([F:12])=[CH:7][C:3]=1[CH:4](Cl)Cl.S(=O)(=O)(O)[OH:14]>>[Cl:1][C:2]1[CH:10]=[C:9]([Cl:11])[C:8]([F:12])=[CH:7][C:3]=1[CH:4]=[O:14]
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Name
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2,4-dichloro-5-fluorobenzal chloride
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Quantity
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0 (± 1) mol
|
Type
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reactant
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Smiles
|
ClC1=C(C(Cl)Cl)C=C(C(=C1)Cl)F
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
|
S(O)(O)(=O)=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=O)C=C(C(=C1)Cl)F
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |